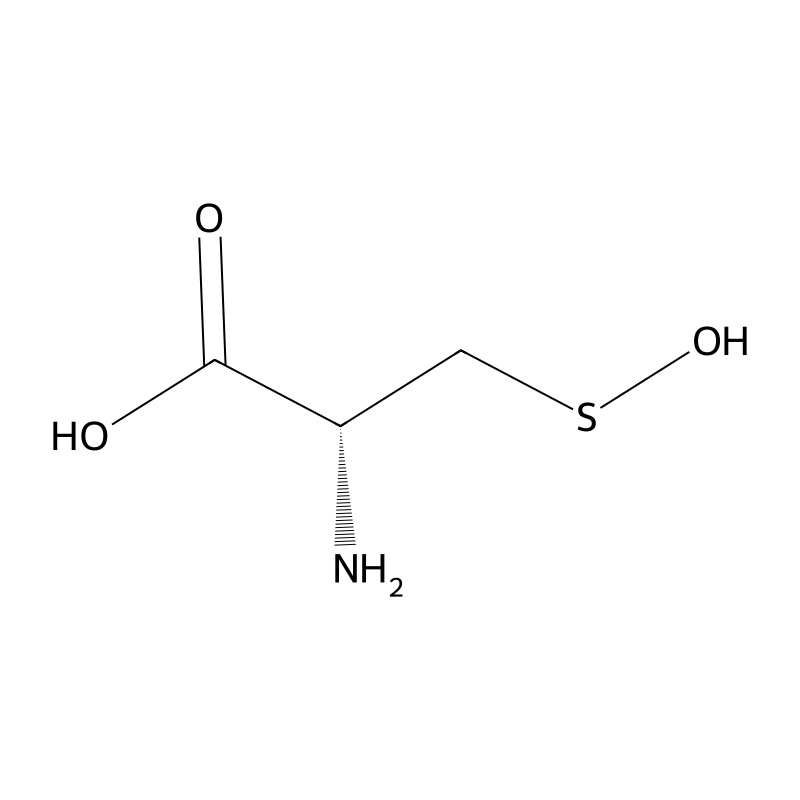

S-Hydroxycysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Interactions with Proteins

SHC can interact with specific proteins, potentially influencing their function. Research suggests it might bind to:

- Subtilisin BPN': A protease enzyme. Studies indicate SHC may inhibit its activity [].

- Glutathione S-transferases (GSTs): Enzymes involved in detoxification. SHC's interaction with GST A1 and GST p is being investigated for its role in cellular processes [].

- Myelin P2 protein: A component of the myelin sheath that protects nerve fibers. The nature of the interaction between SHC and this protein is yet to be fully understood [].

- Complement C3: A protein involved in the immune system. The impact of SHC on C3 function requires further research [].

S-Hydroxycysteine is a derivative of the amino acid cysteine, characterized by the presence of a hydroxyl group attached to the sulfur atom. This compound belongs to the class of alpha amino acids and derivatives, where the amino group is bonded to the carbon atom immediately adjacent to the carboxylate group (the alpha carbon) . The molecular formula for S-Hydroxycysteine is , with a molecular weight of approximately 137.16 g/mol . This compound plays a significant role in various biochemical processes, particularly those related to oxidative stress and redox reactions.

S-Hydroxycysteine exerts its biological effects primarily through interactions with various proteins and enzymes. It is known to target proteins such as subtilisin BPN', glutathione S-transferase A1, glutathione S-transferase P, myelin P2 protein, and complement C3 . This compound is studied for its potential therapeutic effects, including antioxidant properties and its role in modulating enzyme activity. Additionally, it has been investigated as a potential biomarker for oxidative stress due to its involvement in cellular redox reactions .

S-Hydroxycysteine has a wide range of applications in scientific research:

- Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

- Biology: Studied for its role in cellular redox reactions and potential as a biomarker for oxidative stress.

- Medicine: Investigated for its therapeutic effects, including antioxidant properties and modulation of enzyme activity.

- Industry: Utilized in pharmaceutical production and as an intermediate in synthesizing other biologically active compounds .

Research has shown that S-Hydroxycysteine can interact with various proteins, influencing their function through redox modifications. These interactions are crucial in understanding how cellular signaling pathways are regulated under oxidative stress conditions. The compound's ability to form sulfenic acids plays a pivotal role in these processes, affecting protein functions related to cellular responses to oxidative damage .

Similar CompoundsCompound Description Cysteine The parent compound lacking the hydroxyl group. Cysteine Sulfinic Acid An oxidized form of cysteine with a sulfinic acid group. Cysteine Sulfonic Acid A further oxidized form with a sulfonic acid group.

Uniqueness

| Compound | Description |

|---|---|

| Cysteine | The parent compound lacking the hydroxyl group. |

| Cysteine Sulfinic Acid | An oxidized form of cysteine with a sulfinic acid group. |

| Cysteine Sulfonic Acid | A further oxidized form with a sulfonic acid group. |

S-Hydroxycysteine is unique due to the presence of the hydroxyl group on the sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This modification allows it to participate in specific redox reactions and interact with a unique set of molecular targets that are not accessible to cysteine or its oxidized forms .

Enzymatic Oxidation Mechanisms in Cysteine Metabolism

Cysteine’s oxidation to S-hydroxycysteine and related derivatives is primarily mediated by enzymatic systems that respond to oxidative stress. Cysteine dioxygenase (CDO), a non-heme iron enzyme, catalyzes the conversion of L-cysteine to cysteine sulfinic acid, a precursor in taurine and sulfate biosynthesis. This reaction involves the activation of molecular oxygen, where CDO binds both cysteine and O$$_2$$ at its active site, facilitating the insertion of two oxygen atoms into the thiol group. The resulting cysteine sulfinic acid can undergo further metabolism via decarboxylation or transamination, linking S-hydroxycysteine derivatives to broader sulfur amino acid catabolism.

Reactive oxygen species (ROS) also drive cysteine oxidation, particularly through the formation of sulfenic acid intermediates. Under oxidative conditions, cysteine thiolates (deprotonated thiol groups) react with H$$2$$O$$2$$ or alkyl hydroperoxides to generate sulfenic acids (Cys-SOH). For instance, peroxiredoxins, a family of peroxidases, utilize cysteine residues to reduce peroxides, transiently forming sulfenic acids during their catalytic cycle. These intermediates are stabilized by hydrogen bonding within protein microenvironments, preventing overoxidation to sulfinic (Cys-SO$$2$$H) or sulfonic (Cys-SO$$3$$H) acids.

Key Enzymes in Cysteine Oxidation

| Enzyme | Function | Product |

|---|---|---|

| Cysteine dioxygenase | Converts cysteine to cysteine sulfinic acid | Cysteine sulfinic acid |

| Peroxiredoxins | Reduce peroxides via sulfenic acid intermediates | Sulfenic acid (Cys-SOH) |

| Sulfiredoxin | Reduces sulfinic acid back to sulfenic acid | Reverses overoxidation |

Chemical Synthesis Strategies for S-Hydroxycysteine Derivatives

Chemical synthesis of S-hydroxycysteine derivatives often mirrors enzymatic pathways but faces challenges in controlling oxidation states. Direct oxidation of cysteine using hydrogen peroxide (H$$2$$O$$2$$) or iodate derivatives yields sulfenic acids, though these reactions require careful pH modulation to avoid overoxidation. For example, treatment of cysteine with stoichiometric H$$2$$O$$2$$ at neutral pH generates sulfenic acid, which can be trapped using dimedone or other nucleophiles. However, excess oxidants or prolonged reaction times lead to irreversible sulfinic or sulfonic acid formation, necessitating precise stoichiometric control.

Alternative strategies employ organocatalytic methods or metal complexes to mimic enzymatic specificity. While these approaches remain experimental, recent advances in biomimetic chemistry show promise in stabilizing sulfenic acid intermediates through hydrophobic environments or intramolecular hydrogen bonding. For instance, synthetic peptides engineered with adjacent basic residues enhance sulfenic acid stability by deprotonating the thiol group and facilitating controlled oxidation.

Post-Translational Modifications Involving Sulfenic Acid Intermediates

Sulfenic acid formation serves as a regulatory post-translational modification (PTM) in proteins such as APE1, a multifunctional enzyme involved in DNA repair and transcriptional regulation. During oxidative stress, specific cysteine residues in APE1 (e.g., Cys-65, Cys-93) undergo oxidation to sulfenic acids, altering its substrate affinity. This modification reduces APE1’s endonuclease activity while enhancing its binding to G-quadruplex DNA structures, shifting its role from base excision repair to transcriptional modulation.

The reversibility of sulfenic acid modifications is critical for redox signaling. Sulfiredoxin, a conserved oxidoreductase, reduces cysteine sulfinic acid back to sulfenic acid in peroxiredoxins using ATP hydrolysis. The reaction mechanism involves a phosphorylated intermediate, where sulfiredoxin’s catalytic cysteine (Cys-99) attacks the γ-phosphate of ATP, forming a thiophosphate bond that facilitates sulfinic acid reduction. This ATP-dependent process ensures that peroxiredoxins regain their peroxidase activity, restoring cellular antioxidant defenses.

Regulatory Roles of Sulfenic Acid in Proteins

- APE1: Sulfenic acid formation at Cys-65/Cys-93 enhances DNA binding affinity, linking oxidative stress to transcriptional regulation.

- GAPDH: Oxidation to sulfenic acid reversibly inhibits glycolytic activity, redirecting the enzyme to apoptotic signaling under severe oxidative stress.

- Peroxiredoxins: Cyclic sulfenic acid formation enables peroxide scavenging, while sulfiredoxin-mediated reduction maintains enzyme recyclability.

Classical methodologies for sulfenic acid detection rely on nucleophilic or electrophilic probes that form stable adducts with the sulfenic acid moiety. These tools have been foundational in mapping redox-sensitive cysteine residues.

Dimedone and 1,3-Dicarbonyl Derivatives

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and its derivatives remain the gold standard for sulfenic acid detection. These probes react selectively with sulfenic acids via nucleophilic addition to form thioether adducts [1] [5]. The reaction proceeds through a mechanism where the enolate form of dimedone attacks the electrophilic sulfur atom in sulfenic acids, yielding a stable covalent bond [5]. However, the slow reaction kinetics (second-order rate constants ≤10 M⁻¹s⁻¹) limit its utility in systems with competing thiols like glutathione (GSH), which reacts 10–100 times faster with sulfenic acids [1]. Despite this, dimedone’s specificity for sulfenic acids over other oxidized sulfur species (e.g., sulfinic or sulfonic acids) has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS) [5].

5-Thio-2-Nitrobenzoic Acid (TNB) Assay

The TNB assay exploits the stoichiometric reaction between sulfenic acids and the thiolate anion of TNB, generating a mixed disulfide and releasing the yellow-colored 5-mercapto-2-nitrobenzoic acid (TNB²⁻). The decrease in absorbance at 412 nm correlates directly with sulfenic acid concentration [2]. This method has been applied to quantify sulfenic acids in purified proteins like NADH peroxidase and AhpC, with detection limits as low as 1 µM [2]. A key advantage is the ability to reverse the reaction using dithiothreitol (DTT), enabling sequential analyses of the same sample [2].

7-Chloro-2-Nitrobenzo-2-Oxa-1,3-Diazole (NBD Chloride)

NBD chloride reacts with both thiols and sulfenic acids, forming spectrally distinct adducts. Thiol adducts exhibit absorbance maxima at ~420 nm and fluorescence, whereas sulfenic acid adducts absorb at ~347 nm and lack fluorescence [2]. This property allowed researchers to distinguish sulfenic acids in bacterial AhpC mutants, with MS confirming a 16 Da mass difference between the adducts [2]. However, cross-reactivity with amines and tyrosines at alkaline pH limits its use in complex mixtures [2].

Table 1: Comparison of Classical Sulfenic Acid Probes

| Probe | Reaction Rate (M⁻¹s⁻¹) | Specificity | Detection Method | Key Applications |

|---|---|---|---|---|

| Dimedone | ≤10 | Sulfenic acids | MS, Fluorescence | Serum albumin, AhpC [1] [5] |

| TNB | 10²–10³ | Sulfenic acids | Absorbance (412 nm) | NADH peroxidase [2] |

| NBD Chloride | 10¹–10² | Thiols/Sulfenic acids | Absorbance/Fluorescence | AhpC mutants [2] |

Modern Mass Spectrometry-Based Profiling Techniques

Advances in mass spectrometry have revolutionized sulfenic acid detection, enabling site-specific identification and quantification in complex biological systems.

Electrospray Ionization-Time of Flight (ESI-TOF)

ESI-TOF has been employed to characterize dimedone-sulfenic acid adducts in proteins like human serum albumin. By comparing the mass shifts (+138 Da for dimedone adducts), researchers confirmed sulfenic acid formation in oxidized samples [5]. High-resolution instruments (e.g., Orbitrap) now achieve sub-ppm mass accuracy, resolving isotopic patterns to distinguish adducts from background noise [2].

Strained Cycloalkynes as Bioorthogonal Probes

Bicyclo[6.1.0]nonyne (BCN) derivatives react with sulfenic acids via strain-promoted cycloaddition, forming stable alkenyl sulfoxides detectable by MS [4]. Unlike dimedone, BCN reacts at rates exceeding 100 M⁻¹s⁻¹, enabling efficient trapping in live cells [4]. Biotinylated BCN probes facilitate affinity enrichment, allowing sulfenic acid-containing proteins to be isolated and identified by liquid chromatography-tandem MS (LC-MS/MS) [4].

Quantitative Proteomics

Isobaric tagging reagents (e.g., TMT or iTRAQ) enable multiplexed quantification of sulfenic acid sites across experimental conditions. For example, a recent study quantified >200 sulfenylated peptides in H₂O₂-treated human endothelial cells, revealing redox-sensitive nodes in NF-κB signaling [4].

Arsenite-Dependent Reduction and Biotinylation Approaches

Arsenite-based methods leverage the selective reduction of sulfenic acids to thiols, enabling subsequent labeling with biotinylated reagents for detection.

Arsenite Reduction Mechanism

Sodium arsenite (NaAsO₂) reduces sulfenic acids to thiols under mild acidic conditions (pH 5–6), avoiding over-reduction to sulfinic acids [2]. This selectivity arises from arsenite’s preference for reacting with the sulfenate anion (-SO⁻), which is protonated at lower pH [2].

Biotin-HPDP Labeling

Following arsenite reduction, newly formed thiols are labeled with N-(6-(biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide (biotin-HPDP). This thiol-reactive reagent introduces a biotin tag, enabling streptavidin-based enrichment and MS analysis [2]. Applied to oxidized AhpC, this method confirmed the presence of sulfenic acids at Cys46 and Cys165 [2].

Limitations and Optimization

Arsenite’s toxicity necessitates careful handling, and its inability to reduce stabilized sulfenamides (e.g., in protein kinases) limits applicability [2]. Optimizing reaction pH and arsenite concentration (1–5 mM) minimizes nonspecific reactions with disulfides [2].

Table 2: Key Steps in Arsenite-Biotin Workflow

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfenic Acid Reduction | 2 mM NaAsO₂, pH 5.5, 30°C | Converts -SOH to -SH |

| Thiol Blocking | N-Ethylmaleimide (NEM) | Blocks pre-existing thiols |

| Biotinylation | Biotin-HPDP, 25°C, 1 h | Labels nascent thiols |

| Enrichment | Streptavidin Beads | Isolates biotinylated proteins |

S-Hydroxycysteine, also known as cysteine sulfenic acid or cysteinesulfenic acid, represents a critical post-translational modification that serves as an intermediate oxidation product of cysteine residues in proteins [1] [2] [3]. This compound, with the molecular formula C3H7NO3S and characterized by the presence of a hydroxyl group attached to the sulfur atom (-SOH), plays pivotal roles in cellular redox signaling and protein regulation [5]. The formation of S-hydroxycysteine occurs through the initial two-electron oxidation of cysteinyl thiols by reactive oxygen species, particularly hydrogen peroxide [6] [7].

The molecular interactions of S-hydroxycysteine are fundamentally governed by its highly reactive nature and transient existence [1] [8]. With an estimated half-life measured in minutes under physiological conditions, S-hydroxycysteine functions as a fleeting molecular switch that determines protein fate through conformation-dependent mechanisms [9] [10]. The compound targets specific proteins including subtilisin BPN', glutathione S-transferase A1, glutathione S-transferase p, myelin P2 protein, and complement C3 [11] .

Thiol-Disulfide Exchange Mechanisms in Redox Signaling

The thiol-disulfide exchange mechanisms involving S-hydroxycysteine represent fundamental biochemical processes that control cellular redox homeostasis and signal transduction pathways [13] [14]. These mechanisms operate through direct substitution reactions where the thiolate anion acts as a nucleophile attacking disulfide bonds, leading to the exchange of redox equivalents [13] [14].

The kinetics of thiol-disulfide exchange reactions are characterized by rate constants that vary significantly depending on the specific protein system and environmental conditions [13] [14] [7]. In protein tyrosine phosphatases, particularly PTP1B, the reaction with hydrogen peroxide proceeds with rate constants of 10-20 M⁻¹s⁻¹, involving the formation of S-hydroxycysteine as a key intermediate [7]. The mechanism involves the selective oxidation of the catalytic cysteine thiolate by hydrogen peroxide, forming a cysteine sulfenic acid intermediate that can be fully reversed by treatment with glutathione and other thiols [15] [7].

Peroxiredoxins demonstrate exceptionally high reactivity in thiol-disulfide exchange mechanisms, with rate constants exceeding 10⁷ M⁻¹s⁻¹ for the reaction between the peroxidatic cysteine and peroxide substrates [16] [17]. The catalytic mechanism involves the formation of S-hydroxycysteine at the active site, which subsequently engages in disulfide bond formation with a resolving cysteine residue [16] [17]. This process requires significant conformational changes, including local unfolding transitions that facilitate the approach of the resolving cysteine to complete the catalytic cycle [17].

Research on human growth hormone-derived peptides has revealed important structural constraints that influence thiol-disulfide exchange rates [13]. Linear peptides (T20-T21) demonstrate pH-dependent kinetics with thiolate nucleophilic attack mechanisms, while cyclic peptides (cT20-T21) exhibit reaction rates that are ten-fold slower due to structural constraints imposed by cyclization [13]. These findings highlight the critical role of protein secondary structure in modulating the accessibility and reactivity of S-hydroxycysteine intermediates.

| System | Rate constant (M⁻¹s⁻¹) | Mechanism | Reversibility |

|---|---|---|---|

| PTP1B with H2O2 | 10-20 | Sulfenic acid intermediate | Reversible with thiols |

| Peroxiredoxin 2-Cys | >10⁷ | Cys-SOH formation | Reversible via disulfide |

| Human Growth Hormone peptides (T20-T21) | pH-dependent | Thiolate nucleophilic attack | Bidirectional exchange |

| Human Growth Hormone peptides (cT20-T21) | 10-fold slower than linear | Structural constraint effect | Slower bidirectional |

| Glutathione-Cys exchange | 2-100 | GSH condensation with Cys-SOH | Reversible via glutaredoxin |

| NADH peroxidase mechanism | ping-pong mechanism | Flavin-peroxide intermediate | Irreversible peroxide cleavage |

The glutathione system plays a crucial role in thiol-disulfide exchange involving S-hydroxycysteine [18] [15]. The condensation of glutathione with sulfenic acid occurs with rate constants ranging from 2-100 M⁻¹s⁻¹, representing an important mechanism for both regulatory control and protection against irreversible oxidation [18] [15]. This S-glutathionylation process can function as a regulatory mechanism while simultaneously protecting proteins from further oxidation to sulfinic and sulfonic acid forms [18] [15].

Enzyme Regulation Through Sulfenylation Events

Sulfenylation events involving S-hydroxycysteine formation serve as critical regulatory mechanisms that modulate enzyme activity across diverse protein families [1] [6] [5]. These post-translational modifications function as molecular switches that respond to changes in cellular redox status, enabling precise control of enzymatic pathways [1] [3] [5].

Protein tyrosine phosphatases represent a primary class of enzymes regulated through sulfenylation mechanisms [6] [15] [7]. The formation of S-hydroxycysteine at the active site cysteine residue (Cys215 in PTP1B) results in complete loss of phosphatase activity through disruption of the catalytic mechanism [15] [7]. This regulatory process involves the initial formation of sulfenic acid, which can subsequently undergo glutathionylation to form mixed disulfides with glutathione [15]. The glutathionylated form prevents further irreversible oxidation while maintaining the potential for enzymatic reactivation through glutaredoxin-mediated reduction [15].

Peroxiredoxins demonstrate sophisticated regulation through sulfenylation events that control their dual roles as peroxide detoxifying enzymes and signaling mediators [19] [16] [17]. The initial formation of S-hydroxycysteine at the peroxidatic cysteine can follow two distinct pathways: formation of an intermolecular disulfide bond that maintains catalytic activity, or further oxidation to sulfinic acid that inactivates the enzyme [19] [17]. The sensitivity to sulfinylation depends on the kinetics of competing reactions and is critically influenced by structural transitions between fully folded and locally unfolded conformations [17].

The SarZ transcriptional regulator in Staphylococcus aureus exemplifies redox-sensitive regulation through single-cysteine sulfenylation [20]. The Cys13 residue functions as a peroxide sensor, with S-hydroxycysteine formation being stabilized through hydrogen bonding interactions with surrounding residues [20]. While the sulfenic acid form retains DNA-binding capability, subsequent formation of mixed disulfides results in allosteric changes that disrupt DNA binding, thereby controlling gene expression in response to oxidative stress [20].

Protein disulfide isomerase demonstrates enhanced oxidase activity following sulfenylation events [21]. The formation of S-hydroxycysteine at active site cysteines promotes spontaneous conversion to disulfide forms, which enables the enzyme to transfer disulfides to protein substrates [21]. This mechanism represents a critical link between oxidative stress and protein folding regulation in the endoplasmic reticulum [21].

Plant proteins exhibit sophisticated sulfenylation-based regulation, as demonstrated by BRASSINAZOLE-RESISTANT 1 (BZR1) [22] [23]. Hydrogen peroxide-dependent S-sulfenylation of BZR1 promotes its interaction with transcriptional factors and drives gene expression, illustrating the evolutionary conservation of sulfenic acid-mediated signaling mechanisms [23].

| Protein | Target Cysteine | Oxidant | Functional outcome | Recovery mechanism |

|---|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Cys215 (active site) | H2O2 | Loss of phosphatase activity | Glutathionylation/dithiothreitol |

| Peroxiredoxin II | Peroxidatic cysteine | H2O2/organic peroxides | Inactivation or disulfide formation | Thioredoxin/glutaredoxin |

| SarZ transcriptional regulator | Cys13 (sensor) | Peroxide stress | Loss of DNA binding | Mixed disulfide formation |

| Protein Disulfide Isomerase (PDI) | Active site cysteines | H2O2/oxLDL | Enhanced oxidase activity | Spontaneous disulfide formation |

| BRASSINAZOLE-RESISTANT 1 (BZR1) | Regulatory cysteine | H2O2 | Enhanced transcription factor binding | Enzymatic reduction |

| Titin immunoglobulin domain | Structural cysteine | Mechanical force + O2 | Redox-modulated protein folding | Disulfide bond reformation |

The temporal aspects of sulfenylation-mediated regulation are particularly important for understanding enzymatic control mechanisms [9] [10]. Single-molecule force-clamp spectroscopy studies of titin immunoglobulin domains have revealed that S-hydroxycysteine acts as a crucial short-lived intermediate that dictates protein fate in a conformation-dependent manner [9] [10]. When exposed to solution, sulfenic acid rapidly undergoes further chemical modification leading to irreversible protein misfolding, while when cryptic in the protein microenvironment, it readily condenses with neighboring thiols to create protective disulfide bonds [9] [10].

Structural Determinants of Sulfenic Acid Stabilization in Proteins

The structural determinants governing S-hydroxycysteine stabilization in proteins represent critical factors that control the biological functionality and signaling potential of sulfenic acid modifications [2] [8] [24]. The stability and reactivity of protein-bound sulfenic acids are primarily determined by the local protein microenvironment and the amino acids surrounding the sulfenic acid moiety [2] [24].

Hydrogen bonding interactions constitute a primary mechanism for sulfenic acid stabilization in protein environments [24] [20] [25]. The SarZ transcriptional regulator demonstrates this principle through the stabilization of Cys13 sulfenic acid via two hydrogen bonds with surrounding residues [20]. These interactions significantly extend the half-life of the sulfenic acid modification from minutes to hours, enabling it to function as a stable redox sensor [20]. The formation of six-membered hydrogen bonding interactions, as observed in model compounds like Fries acid, provides substantial stabilization through planar structural arrangements [24].

Steric hindrance and protection mechanisms play crucial roles in preventing the self-condensation reactions that typically destabilize sulfenic acids [8] [24]. Proteins achieve this stabilization by embedding sulfenic acid modifications within structural cavities that shield them from reactive groups [8]. The protein microenvironment creates conditions analogous to sterically hindered model compounds such as triptycene sulfenic acid, which exhibit indefinite stability at room temperature [24] [26].

Electrostatic stabilization represents another important determinant of sulfenic acid stability in proteins [24] [26]. The protonation state of the sulfenic acid group significantly influences its reactivity, with the sulfenate anion form (R-SO⁻) being less prone to nucleophilic attack compared to the protonated form (R-SOH) [27] [28]. The pKa values of protein sulfenic acids are influenced by the local electrostatic environment, with typical values ranging from 4.8 to 12.5 depending on the specific protein context [8] [24].

Hydrophobic microenvironments within protein active sites contribute significantly to sulfenic acid stabilization [29] [24]. These environments reduce the accessibility of nucleophiles and water molecules that would otherwise promote further oxidation or decomposition reactions [29]. The hydrophobic character of the surrounding amino acid residues creates a protective environment that extends the functional lifetime of S-hydroxycysteine modifications [29].

Salt bridge formation provides exceptional stabilization for certain oxidized cysteine derivatives [30] [19]. In peroxiredoxins, the formation of sulfinic acid at the active site is particularly stabilized through strong salt bridges between the two oxygens of the sulfinic acid and two nitrogens of an active-site arginine residue [30] [19]. This mechanism prevents further oxidation to sulfonic acid and maintains the potential for enzymatic reduction [19].

Conformational constraints imposed by protein secondary and tertiary structure significantly influence sulfenic acid stability [13] [31] [9]. Cyclic peptide structures demonstrate reduced reactivity compared to linear counterparts, with reaction rates being ten-fold slower due to geometric constraints [13]. The structural rigidity limits the approach of nucleophiles and reduces the conformational flexibility required for further chemical modifications [13].

| Stabilization mechanism | Examples | Stabilization energy (kcal/mol) | Half-life enhancement | Biological significance |

|---|---|---|---|---|

| Hydrogen bonding interactions | SarZ Cys13-SOH (two H-bonds) | 1.5-9.9 | Minutes to hours | Redox sensor stability |

| Steric hindrance/protection | Triptycene sulfenic acid | Variable | Indefinite at RT | Model compound studies |

| Electrostatic stabilization | Aromatic sulfenic acids | pKa dependent | pH dependent | pH-sensitive regulation |

| Hydrophobic microenvironment | Protein active site cavities | Context dependent | Protein specific | Enzyme active site protection |

| Salt bridge formation | Prx sulfinic acid-Arg interaction | Strong stabilization | Resistant to further oxidation | Signaling pathway regulation |

| Conformational constraints | Cyclic peptide structures | Structural dependent | Kinetically controlled | Protein folding control |

The thermodynamic aspects of sulfenic acid stabilization involve complex interactions between enthalpic and entropic contributions [32] [25]. Studies of molecular rotors designed to form weak hydrogen bonds have demonstrated that proper structural design can lead to transition state stabilization that exceeds the intrinsic interaction energy [32]. This principle applies to protein sulfenic acids, where the rigid framework of the protein positions and preorganizes interacting groups to maximize stabilization [32].

The biological significance of these structural determinants extends beyond simple chemical stability to encompass functional regulation and signaling specificity [22] [23] [5]. The ability of proteins to stabilize S-hydroxycysteine modifications through specific structural arrangements enables the temporal control of redox signaling pathways [22] [5]. This mechanism allows cells to respond rapidly to oxidative stress while maintaining the reversibility necessary for signal termination [5].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Other CAS

Wikipedia

S-oxy-L-cysteine

Cysteinesulfenic acid